![molecular formula C13H13F2NO B13493324 N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1R,3s,5S)-6,6-Difluorobicyclo[310]hexan-3-yl)benzamide is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3s,5S)-6,6-Difluorobicyclo[310]hexan-3-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the bicyclic intermediate with benzamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under conditions such as heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
- (1S,3S,5S)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-yl acetate
Uniqueness
Compared to similar compounds, N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide stands out due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C13H13F2NO |
|---|---|
Peso molecular |
237.24 g/mol |
Nombre IUPAC |
N-[(1R,5S)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]benzamide |
InChI |
InChI=1S/C13H13F2NO/c14-13(15)10-6-9(7-11(10)13)16-12(17)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,16,17)/t9?,10-,11+ |
Clave InChI |
FKUDJJGEMLSXDA-FGWVZKOKSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H](C2(F)F)CC1NC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C(CC2C1C2(F)F)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


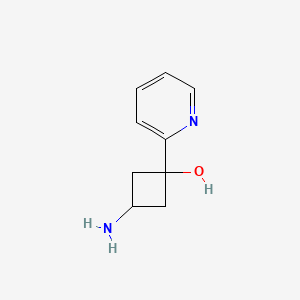
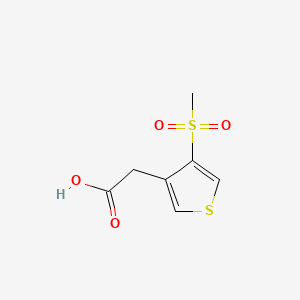
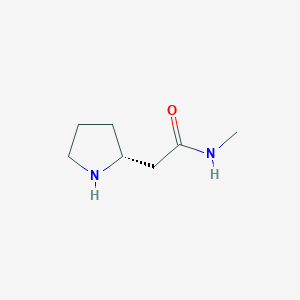
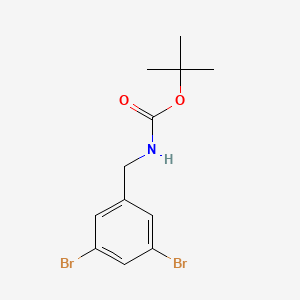
![7-Methyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B13493283.png)



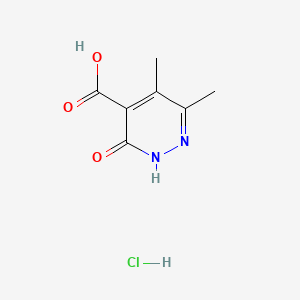


![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)
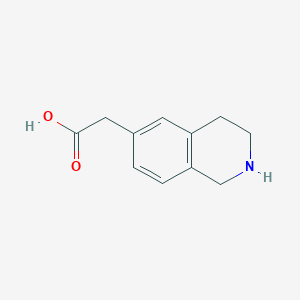
![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
